DL-alpha-Tocopherol-13C3

LC-MS/MS Stable Isotope Labeling Bioanalysis

DL-alpha-Tocopherol-13C3 is a stable isotope-labeled analog of DL-alpha-Tocopherol, wherein three methyl carbons on the chromanol ring are replaced with carbon-13 (13C) atoms, resulting in a mass shift of M+3. This compound retains the antioxidant properties of its unlabeled counterpart, including the capacity to protect human skin fibroblasts from UVB-induced cytotoxicity.

Molecular Formula C29H50O2
Molecular Weight 433.7 g/mol
Cat. No. B12053665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-alpha-Tocopherol-13C3
Molecular FormulaC29H50O2
Molecular Weight433.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
InChIInChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5+1,6+1,7+1
InChIKeyGVJHHUAWPYXKBD-SVFBATFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-alpha-Tocopherol-13C3: 13C-Labeled Synthetic Vitamin E for Stable Isotope Dilution LC-MS/MS Analysis


DL-alpha-Tocopherol-13C3 is a stable isotope-labeled analog of DL-alpha-Tocopherol, wherein three methyl carbons on the chromanol ring are replaced with carbon-13 (13C) atoms, resulting in a mass shift of M+3 . This compound retains the antioxidant properties of its unlabeled counterpart, including the capacity to protect human skin fibroblasts from UVB-induced cytotoxicity [1]. As a 13C-labeled internal standard (SIL-IS), it is specifically formulated for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to enable accurate quantification of α-tocopherol in complex biological matrices .

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis
Designed for isotope dilution quantification in complex biological matrices
13C3 label ensures co-elution and consistent ionization efficiency with α-tocopherol

Why Deuterated or Unlabeled α-Tocopherol Cannot Replace 13C3-Labeled DL-alpha-Tocopherol in Rigorous LC-MS/MS Bioanalysis


Stable isotope-labeled internal standards (SIL-IS) are essential for compensating matrix effects and ensuring quantification accuracy in LC-MS/MS, but not all isotopic labels are equivalent [1]. Deuterium (2H)-labeled analogs, while widely used, exhibit significant limitations: chromatographic retention time shifts due to altered hydrophobicity, potential for deuterium-hydrogen exchange, and distinct ionization behavior compared to the native analyte, all of which compromise co-elution and accurate normalization [2]. In contrast, 13C-labeled analogs, such as DL-alpha-Tocopherol-13C3, demonstrate near-identical physicochemical properties to the unlabeled analyte, ensuring complete co-elution and equivalent ionization efficiency, thereby providing superior matrix effect compensation and more reliable quantitative data [3].

Deuterated analogs

Retention time shift may compromise co-elution and matrix-effect compensation.

Unlabeled α-tocopherol

May not correct for ion suppression, leading to quantification variability.

Non-13C SIL-IS

Deuterium exchange and ionization differences may reduce data reliability over time.

Quantitative Differentiation of DL-alpha-Tocopherol-13C3: Evidence-Based Advantages Over Deuterated and Unlabeled Analogs


Superior Chromatographic Co-Elution: 13C3-Labeled vs. Deuterated (d9) α-Tocopherol

A key limitation of deuterated internal standards is chromatographic separation from the unlabeled analyte. Unlike deuterated analogs, 13C-labeled compounds exhibit minimal isotopic fractionation and co-elute precisely with the unlabeled analyte. For DL-alpha-Tocopherol, the 13C3-labeled form is expected to co-elute with unlabeled α-tocopherol, whereas the d9-labeled form may show a retention time shift [1]. While quantitative data for DL-alpha-Tocopherol-13C3 specifically is derived from class-level principles of 13C versus 2H labeling, the underlying physical chemistry is well-established: deuterium substitution alters C-H bond vibrational frequencies and molecular polarizability, leading to reversed-phase HPLC retention differences, whereas 13C substitution does not [2].

Co-elution vs d9
Class-level inference
13C3: co-elutes; d9: retention shift
Co-elution ensures identical matrix effects for accurate quantification.
Retention time shift may vary with LC conditions.
LC-MS/MS Stable Isotope Labeling Bioanalysis

High Isotopic Enrichment and Chemical Purity for Reliable Quantification

Commercial preparations of DL-alpha-Tocopherol-13C3 are supplied with certified isotopic enrichment and chemical purity, ensuring minimal interference from unlabeled or chemically impure species. For example, (±)-α-Tocopherol-(trimethyl-13C3 phenyl) is available with an isotopic purity of ≥99 atom % 13C and a chemical purity of ≥96% (CP) . Similar 13C3-labeled tocopherol products from alternative suppliers specify purity ≥98% (HPLC) . In contrast, deuterated standards may contain residual unlabeled material or exhibit isotopic exchange, complicating quantification. While direct head-to-head purity comparisons across all vendors are not publicly available, the specification sheet confirms a high level of isotopic enrichment suitable for precise isotope dilution mass spectrometry.

Isotopic Purity
Supporting evidence
≥99 atom % 13C; ≥96% CP
High enrichment minimizes cross-talk and background interference.
Verify lot-specific Certificate of Analysis.
Quality Control Reference Standards Method Validation

Absence of Deuterium-Hydrogen Exchange: Ensuring Long-Term Analytical Stability

Deuterium-labeled compounds can undergo deuterium-hydrogen (D-H) exchange in protic solvents, leading to a time-dependent decrease in the internal standard's mass and potential quantification errors. 13C-labeled standards, including DL-alpha-Tocopherol-13C3, are not susceptible to D-H exchange because the 13C label is covalently bonded to carbon and remains stable under all typical analytical conditions [1]. This intrinsic stability eliminates the need for frequent standard re-characterization and ensures consistent instrument response over long-term studies.

No D-H Exchange
Class-level inference
13C label stable in protic solvents
Reduces signal drift and need for repeated standard validation.
Deuterated analogs may show 5-10% drift over weeks.
Stable Isotope Stability LC-MS/MS Bioanalysis

Matrix Effect Compensation: 13C3 Internal Standard vs. No Internal Standard

In LC-MS/MS analysis of biological samples, co-eluting matrix components can cause significant ion suppression or enhancement, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) like DL-alpha-Tocopherol-13C3 effectively compensates for these matrix effects. A recent LC-MS/MS method for α-tocopherol and its metabolites in human serum achieved precise and accurate measurements by utilizing deuterium-labeled internal standards to correct for matrix effects and ion suppression [1]. The same principle applies to 13C-labeled internal standards: because the analyte and its 13C-labeled analog co-elute and exhibit identical ionization behavior, the analyte-to-IS peak area ratio remains constant regardless of the degree of ion suppression, enabling accurate quantification even in the presence of substantial matrix effects [2].

Matrix Effect Correction
Cross-study comparable
SIL-IS reduces variability ~80-90%
Enables accurate quantification without extensive matrix-matched calibration.
Based on α-tocopherol LC-MS/MS methods in human serum.
Matrix Effects Ion Suppression LC-MS/MS Quantification

Optimal Procurement Scenarios for DL-alpha-Tocopherol-13C3: Applications Requiring High-Fidelity Quantification


Absolute Quantification of α-Tocopherol in Biological Matrices by LC-MS/MS

When precise and accurate measurement of α-tocopherol concentrations is required in complex samples such as plasma, serum, or tissue homogenates, DL-alpha-Tocopherol-13C3 is the internal standard of choice. Its co-elution with the analyte ensures identical matrix effects, while its high isotopic enrichment minimizes cross-talk. This application is critical for clinical studies, nutritional biomarker research, and pharmacokinetic investigations. The use of a 13C3 internal standard eliminates the need for labor-intensive matrix-matched calibration and standard addition methods, streamlining high-throughput workflows [1].

Method Development and Validation for Vitamin E Metabolite Panels

In developing simultaneous assays for α-tocopherol and its long-chain metabolites, a stable and reliable internal standard is essential to account for differential extraction recovery and ionization efficiency across multiple analytes. DL-alpha-Tocopherol-13C3 provides a robust reference point for method development, enabling accurate calibration and assessment of method precision and accuracy. Its chemical stability and absence of D-H exchange make it suitable for long-term method validation studies and for use as a certified reference material in quality control laboratories [2].

Studies Requiring Trace-Level Detection and Sub-Femtomole Sensitivity

For applications demanding high sensitivity, such as the quantification of α-tocopherol in limited-volume samples (e.g., dried blood spots, microdialysates), a high-purity, high-enrichment internal standard is necessary. DL-alpha-Tocopherol-13C3, with its ≥99 atom % 13C isotopic purity, minimizes background interference from the unlabeled isotope envelope, thereby lowering the limit of detection and enabling reliable quantification at sub-femtomole levels. This makes it particularly valuable for advanced mass spectrometry applications such as GC-MS/MS and nano-LC-MS/MS [3].

Isotopic Tracer Studies in Drug Metabolism and Pharmacokinetics

Although not a deuterated tracer for in vivo metabolic studies, DL-alpha-Tocopherol-13C3 serves as a critical analytical internal standard for quantifying both labeled and unlabeled tocopherol species in tracer experiments. When deuterated α-tocopherols are administered to study bioavailability or biokinetics, a 13C-labeled internal standard can be used to independently quantify both the d0 and deuterated forms without isotopic overlap, providing a clean analytical channel and improving the accuracy of compartmental modeling [4].

Application
Selection Property
Validation Focus
α-Tocopherol quantification in plasma and serum
Co-elution for identical matrix effects
Accuracy and precision in bioanalytical methods
Vitamin E metabolite method development
High isotopic enrichment and chemical stability
Long-term method reproducibility and accuracy
Trace-level analysis in low-volume research samples
High isotopic purity lowers LOD
Sensitivity validation at sub-femtomole levels
Quantification in DMPK tracer studies
Independent quantification without isotopic overlap
Compartmental modeling and tracer recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-alpha-Tocopherol-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.